molecular formula C11H22N2O B6334570 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one CAS No. 1240565-10-9

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6334570
CAS No.: 1240565-10-9
M. Wt: 198.31 g/mol
InChI Key: PDRPTJPJPZKONU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in scientific research and as a synthetic intermediate. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 2,2-dimethylbutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The piperazine ring allows for various substitution reactions, where different substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    ®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one: This compound shares a similar structure but differs in the position of the carbonyl group.

    1-Butanone, 2,2-dimethyl-1-(3-methyl-1-piperazinyl): Another closely related compound with slight variations in the molecular structure.

Uniqueness: 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the butanone moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-9(2)8-13/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRPTJPJPZKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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